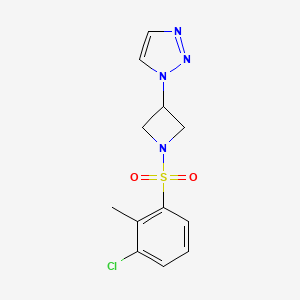

1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Description

1-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring (a four-membered saturated nitrogen heterocycle). The azetidine moiety is sulfonylated at the 1-position by a 3-chloro-2-methylphenyl group. The 3-chloro-2-methylphenylsulfonyl group introduces steric bulk and electron-withdrawing effects, which may influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S/c1-9-11(13)3-2-4-12(9)20(18,19)16-7-10(8-16)17-6-5-14-15-17/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLNOWZTCRMIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride moiety, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfonyl or triazole groups .

Scientific Research Applications

Chemical Properties and Structure

This compound features a triazole ring and a sulfonamide moiety, which are known for their biological activities. The presence of the azetidine ring further enhances its potential as a pharmacological agent. The molecular formula is C_{13}H_{13ClN_4O_2S, with a molecular weight of approximately 314.79 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The sulfonamide group is particularly known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Potential

Triazole derivatives have been explored as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure may allow it to interact with various molecular targets associated with tumor growth.

Neuroprotective Effects

Studies have suggested that triazole-containing compounds can stabilize microtubules and may have neuroprotective effects. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on sulfonamide derivatives demonstrated that compounds similar to 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exhibited potent activity against various bacterial strains. The mechanism involved inhibition of dihydropteroate synthase, a key enzyme in bacterial folate metabolism.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| Target Compound | K. pneumoniae | 22 |

Case Study 2: Anticancer Activity

In vitro studies showed that triazole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis. Specifically, one research highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Microtubule stabilization |

| HeLa | 8 | Apoptosis induction |

| A549 | 6 | Inhibition of cell proliferation |

Mechanism of Action

The mechanism of action of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole derivatives with azetidine or related scaffolds are explored for diverse applications, including enzyme inhibition and agrochemical development. Key structural analogs and their differences are summarized below:

Table 1. Structural Comparison of Triazole Derivatives

Key Observations:

Physicochemical Properties

- Solubility : The absence of ionizable groups (e.g., carboxylic acid in ) may limit solubility, necessitating formulation adjustments.

Biological Activity

1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

The compound features a triazole ring and a sulfonamide moiety, which are known for their pharmacological significance. The molecular formula is with a molecular weight of approximately 345.79 g/mol. The presence of the chloro group and sulfonyl group enhances its reactivity and biological interaction potential.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. A study investigated various triazole compounds against multiple bacterial and fungal strains. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strains | MIC (µg/mL) | Fungal Strains | MIC (µg/mL) |

|---|---|---|---|---|

| Triazole A | E. coli | 8 | C. albicans | 4 |

| Triazole B | S. aureus | 16 | A. niger | 8 |

| Target Compound | P. aeruginosa | 4 | C. glabrata | 2 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazoles has been explored through various in vitro assays. Compounds similar to the target compound were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. This suggests a mechanism where the compound may modulate inflammatory pathways, potentially useful in treating inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines including breast and lung cancer cells . The specific action mechanism involves targeting key enzymes involved in cancer cell metabolism.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of a series of triazole compounds against multidrug-resistant strains of Staphylococcus aureus. The target compound exhibited an MIC of 4 µg/mL against these resistant strains, highlighting its potential as a lead compound for further development .

- Case Study on Anti-inflammatory Effects : In vitro studies using macrophage cell lines demonstrated that the target compound reduced nitric oxide production significantly compared to controls, indicating its potential role in managing inflammation-related disorders .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." Key steps include:

- Step 1 : Preparation of the azide precursor (e.g., azetidin-3-yl azide) and the alkyne derivative (e.g., 3-chloro-2-methylphenyl sulfonyl chloride-coupled alkyne).

- Step 2 : Cycloaddition under mild conditions (e.g., aqueous/organic solvent mix, 50–70°C, 12–24 hours) using CuSO₄/Na ascorbate as a catalyst system .

- Step 3 : Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and HPLC to isolate the triazole product (typical yields: 60–76%) .

Q. How is the structural integrity of the compound confirmed after synthesis?

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for triazole protons) and sulfonyl/azetidine moieties (δ 3.0–4.5 ppm for azetidine CH₂ groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄ClN₅O₂S: 352.0532) .

- HPLC purity : Ensure ≥95% purity using C18 columns and MeOH/H₂O mobile phases .

Q. What purification strategies are effective for isolating the target compound?

- Gradient chromatography : Use CH₂Cl₂/MeOH (5:1 to 4:1) for azetidine-triazole hybrids to resolve polar byproducts .

- HPLC : Employ reverse-phase systems (e.g., Agilent Zorbax SB-C18) with trifluoroacetic acid (0.1% v/v) in the mobile phase to enhance peak resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in triazole formation?

- Catalyst tuning : Use Cu(I) sources (e.g., CuBr(PPh₃)₃) to enforce 1,4-regioselectivity, critical for biological activity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while aqueous mixtures reduce side reactions .

- Temperature control : Lower temperatures (25–40°C) minimize thermal decomposition of sensitive sulfonyl groups .

Q. What methodologies are used to evaluate the compound’s biological activity (e.g., anticancer potential)?

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values <10 μM (e.g., 4.78 μM for a related triazole derivative) indicate potency .

- Target engagement studies : Use Western blotting to assess inhibition of signaling pathways (e.g., pJNK in breast cancer cells) .

Q. How should researchers address contradictory data in purity assessments (e.g., HPLC vs. NMR)?

Q. What is the stability profile of the sulfonylazetidine moiety under varying pH conditions?

Q. How do substituents on the triazole ring influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.